2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile
Description
2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a thiophen-2-yl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a mercapto (-SH) group at position 2 (Fig. 1). Its molecular formula is C₁₃H₇F₃N₂S, with a molecular weight of 280.27 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophen-2-yl group introduces sulfur-mediated electronic effects, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2S2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMGADRBHVSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350568 | |
| Record name | 2-Sulfanylidene-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104960-50-1 | |
| Record name | 2-Sulfanylidene-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloride Precursors and Nucleophilic Thiolation
A patent describing the synthesis of 2-methylthio-4-trifluoromethylbenzonitrile (CN118146127A) provides insights into nucleophilic substitution pathways. The process involves:
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Substitution : Reacting 2-chloro-4-trifluoromethylbenzonitrile with sodium sulfide in DMF to form 2-mercapto-4-trifluoromethylbenzonitrile.
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Methylation : Treating the thiolate intermediate with dimethyl sulfate.
Adaptation for Nicotinonitriles :
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Starting with 2-chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile , sodium sulfide in DMF could replace chloride with a mercapto group. However, the synthesis of the chloronicotinonitrile precursor remains a challenge.
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Regioselectivity : Ensuring substitution occurs exclusively at position 2 requires electronic activation (e.g., electron-withdrawing groups like CF₃ at position 4).
Multicomponent Reactions (MCRs)
One-Pot Assembly of Nicotinonitrile Core
A study on 1,2,3-triazolyl-pyridine hybrids demonstrates the utility of MCRs for constructing complex heterocycles. A similar approach could involve:
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Components : Thiophene-2-carbaldehyde, trifluoroacetylacetone, and cyanothioacetamide.
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Catalyst : Ammonium acetate (AcONH₄) facilitates imine formation and cyclization.
Reaction Mechanism :
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Knoevenagel Condensation : Between thiophene-2-carbaldehyde and trifluoroacetylacetone.
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Michael Addition : Cyanothioacetamide attacks the α,β-unsaturated ketone.
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Cyclization and Aromatization : Forms the pyridine ring with concurrent introduction of -SH and CF₃ groups.
Comparative Analysis of Synthetic Routes
Optimization and Industrial Viability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Overview
2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile, with the chemical formula CHFNOS and CAS number 104960-50-1, is a complex organic compound characterized by its unique structural features including a thiophene ring, a trifluoromethyl group, and a nicotinonitrile moiety. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
In the field of synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:
- Electrophilic Substitution Reactions : The thiophene ring can undergo electrophilic substitution, allowing for the introduction of additional substituents.
- Oxidation and Reduction Reactions : The mercapto group can be oxidized to form disulfides or sulfonic acids, while the nitrile group can be reduced to amines.
Biology
This compound is being investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and signal transduction pathways. Preliminary studies suggest that it may inhibit specific enzymes by binding to their active sites, thus modulating various biochemical pathways.
Medicine
Research into the medicinal properties of this compound has revealed potential therapeutic applications:
- Anti-inflammatory Activities : The compound may exhibit anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.
- Anticancer Properties : Initial studies indicate that it may possess anticancer activity, warranting further exploration in cancer therapeutics .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors. Its unique properties make it suitable for use in the formulation of specialized coatings and polymers that require specific chemical resistance or functional characteristics .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound demonstrated its effectiveness as a precursor in creating other thiophene derivatives. The synthesis involved multi-step reactions including palladium-catalyzed cross-coupling methods, showcasing its utility in complex organic synthesis.
Research conducted on the biological activity of this compound revealed that it could inhibit specific enzymes involved in inflammatory pathways. This study utilized various biochemical assays to assess its efficacy and mechanism of action, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can affect cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness arises from the synergistic combination of thiophen-2-yl, mercapto, and trifluoromethyl groups . Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Physicochemical Properties
*logP values estimated via computational tools.
Biological Activity
2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile (CAS No. 104960-50-1) is a complex organic compound notable for its diverse biological activities. It features a unique structural composition, including a thiophene ring, a trifluoromethyl group, and a nicotinonitrile moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H5F3N2OS2
- Molecular Weight : 286.301 g/mol
- Structure : The compound contains multiple functional groups that influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic functions.
- Signal Transduction Modulation : It can influence cellular signaling pathways, leading to changes in cellular responses and gene expression.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial and fungal strains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
- Fungal Activity : It also demonstrates antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, which are significant in the treatment of various inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Several studies have evaluated the biological activity of derivatives related to this compound:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Q. How does this compound participate in multi-component reactions (MCRs) for heterocyclic synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
